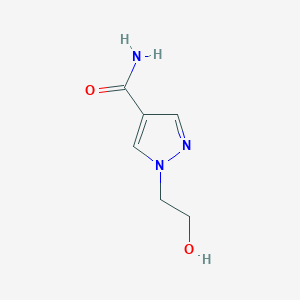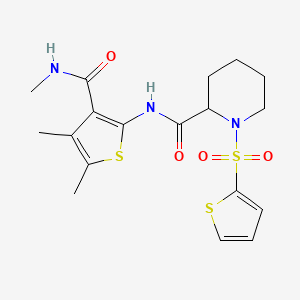
N-(4-ethoxyphenyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-ethoxyphenyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide, also known as ETT, is a compound that has gained attention in the scientific community due to its potential applications in various research fields. ETT is a diazepane derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied in detail.
Scientific Research Applications
Synthesis Techniques
Synthetic methods for related diazepane derivatives offer insights into potential synthetic pathways for the target compound. A study presented a convenient method for 14C-labeling of related diazepane derivatives, showcasing techniques that could be applicable for labeling and tracking the metabolism of N-(4-ethoxyphenyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide in biological systems (Saemian et al., 2012).
Antimicrobial Applications
Research on structurally similar compounds, such as tetrazole-thiophene carboxamides, has shown antimicrobial properties, suggesting potential antimicrobial applications for the compound . For instance, the synthesis, characterization, and antimicrobial evaluation of related compounds indicate the potential for developing new antimicrobial agents (Talupur et al., 2021).
Anticancer Potential
Novel homopiperazine derivatives, closely related to the target compound, have been designed, synthesized, and evaluated for their anticancer activity, highlighting a possible research application in cancer treatment. One particular study found that carboxamide moiety-containing derivatives exhibited significant activity against a B-cell leukemic cell line (Teimoori et al., 2011).
Chemical Transformations and Novel Syntheses
Research into the chemical transformations of related compounds offers insights into the versatility and reactivity of diazepane derivatives. A study on the transformation of tetrahydro-pyrrolobenzodiazepines in a three-component reaction revealed the potential for creating a variety of novel structures, which could be analogous to potential transformations of this compound (Voskressensky et al., 2014).
Mechanistic Insights
Studies on the mechanism of action of structurally related compounds, such as the alkaline hydrolysis of diazepam, provide valuable mechanistic insights that could be relevant to understanding the chemical behavior and potential applications of the target compound (Yang, 1998).
properties
IUPAC Name |
N-(4-ethoxyphenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2S/c1-2-23-17-6-4-15(5-7-17)19-18(22)21-10-3-9-20(11-12-21)16-8-13-24-14-16/h4-7,16H,2-3,8-14H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSODFMOPEOGEQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCCN(CC2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Benzyl 1-methyl 6-azaspiro[2.5]octane-1,6-dicarboxylate](/img/structure/B2630677.png)




![1-[(3-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2630686.png)

![7-[1-(2,6-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2630691.png)

![2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-phenylacetamide](/img/structure/B2630693.png)

![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2630695.png)

